1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H14ClNO4S. It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid: Differing in the position of the carboxylic acid group.
4-[(4-Chlorophenyl)sulfonyl]piperidine: Lacking the carboxylic acid group.
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carboxylic acid: Substituted with a methyl group instead of a chlorine atom
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a 4-chlorophenyl moiety. Its molecular formula is C12H14ClNO3S, and it has a molecular weight of approximately 331.81 g/mol. The presence of the sulfonyl group enhances its reactivity and biological activity compared to other piperidine derivatives.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy observed in some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain Tested | Activity Level |
---|---|---|
Derivative A | Salmonella typhi | Moderate |
Derivative B | Bacillus subtilis | Strong |
Derivative C | Escherichia coli | Weak |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain analogs could effectively reduce cell viability in various cancer cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies revealed favorable binding interactions with the active sites of these enzymes, indicating its potential as a therapeutic agent for cholinergic disorders .
Table 2: Enzyme Inhibition Potency
Compound Name | Enzyme Target | IC50 (µM) |
---|---|---|
Compound A | AChE | 0.85 |
Compound B | BChE | 1.20 |
This compound | AChE/BChE | 0.95/1.10 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the sulfonamide functionality enhances binding affinity to target proteins, facilitating inhibition of enzymatic activity or disruption of cellular processes involved in disease progression.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antimicrobial and enzyme inhibition activities. The results indicated that modifications to the piperidine structure could enhance biological efficacy .
- In Silico Studies : Computational docking studies provided insights into the binding interactions between the synthesized compounds and target proteins, supporting experimental findings on their biological activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWIRWFTDFGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353287 |
Source
|
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-43-9 |
Source
|
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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